molecular formula C13H9Cl2FO B14053473 (2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol

(2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol

Cat. No.: B14053473
M. Wt: 271.11 g/mol
InChI Key: RJLLEJMGIFWMBQ-UHFFFAOYSA-N
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Description

(2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol is a useful research compound. Its molecular formula is C13H9Cl2FO and its molecular weight is 271.11 g/mol. The purity is usually 95%.
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Biological Activity

(2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol, a compound with potential applications in medicinal chemistry, has garnered attention for its biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure

The compound is characterized by the following chemical structure:

C13H10Cl2FO\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{F}\text{O}

This structure features two chlorine atoms and one fluorine atom substituted on a biphenyl skeleton, which is known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that biphenyl derivatives often exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

A study demonstrated that derivatives similar to this compound showed IC50 values in the micromolar range against HeLa and MCF7 cell lines, suggesting strong antiproliferative activity. The mechanism of action appears to involve apoptosis induction through the modulation of the Bax/Bcl-2 ratio and activation of caspase pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Methanol extracts containing similar biphenyl structures have shown broad-spectrum antibacterial activity.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.8 mg/mL

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant capacity of this compound has been assessed using various assays.

Research Findings

In vitro studies have shown that this compound exhibits significant free radical scavenging activity, with IC50 values comparable to established antioxidants. The DPPH assay results indicated an IC50 value of approximately 25 µg/mL, demonstrating its potential as a natural antioxidant .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Modulating apoptotic pathways in cancer cells.
  • Cell Membrane Disruption : Interfering with bacterial cell membranes leading to cell lysis.
  • Free Radical Scavenging : Neutralizing reactive oxygen species (ROS) and reducing oxidative stress.

Scientific Research Applications

(2',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol is an organic compound with a biphenyl structure, characterized by specific halogen substitutions and a methanol functional group. Its molecular formula is C13H10Cl2FOC_{13}H_{10}Cl_2FO. The compound's unique chemical properties make it potentially useful in pharmaceuticals and materials science.

Potential Applications

(3',5'-Dichloro-4-fluoro-biphenyl-2-yl)-methanol, which shares structural similarities with this compound, has potential applications in pharmaceuticals as a building block for drug development. These applications leverage the unique properties imparted by the halogen substitutions and hydroxymethyl group.

Pharmaceuticals

  • Drug Development The compound can be used as a building block in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of derivatives with altered biological and chemical properties through reactions such as oxidation, reduction, and nucleophilic substitution.

Scientific Research

  • Interaction Studies Crucial for understanding the efficacy and safety profile of the compound, these studies focus on binding affinity, evaluating how well the compound binds to enzymes or receptors, and the mechanism of action, investigating how the compound modulates biological pathways, such as enzyme inhibition or receptor activation. These studies help identify potential therapeutic uses and guide further modifications for improved activity.

Structural Similarity

Properties

Molecular Formula

C13H9Cl2FO

Molecular Weight

271.11 g/mol

IUPAC Name

[2-(2,5-dichlorophenyl)-5-fluorophenyl]methanol

InChI

InChI=1S/C13H9Cl2FO/c14-9-1-4-13(15)12(6-9)11-3-2-10(16)5-8(11)7-17/h1-6,17H,7H2

InChI Key

RJLLEJMGIFWMBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CO)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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